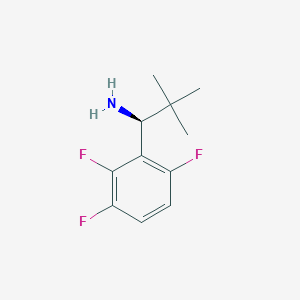
(S)-2,2-Dimethyl-1-(2,3,6-trifluorophenyl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2,2-Dimethyl-1-(2,3,6-trifluorophenyl)propan-1-amine is a chiral amine compound characterized by the presence of a trifluorophenyl group and a dimethylpropanamine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2-Dimethyl-1-(2,3,6-trifluorophenyl)propan-1-amine typically involves the use of chiral catalysts or biocatalysts to ensure the production of the desired enantiomer. One common method involves the reduction of a corresponding ketone precursor using a chiral reducing agent. The reaction conditions often include mild temperatures and atmospheric pressure to maintain the integrity of the chiral center .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of biocatalysis, which offers advantages such as high enantioselectivity and reduced environmental impact. Biocatalytic processes can be conducted at ambient temperatures and pressures, making them more sustainable compared to traditional chemical synthesis methods .
化学反应分析
Types of Reactions
(S)-2,2-Dimethyl-1-(2,3,6-trifluorophenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines .
科学研究应用
(S)-2,2-Dimethyl-1-(2,3,6-trifluorophenyl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other high-value chemicals.
作用机制
The mechanism of action of (S)-2,2-Dimethyl-1-(2,3,6-trifluorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances the compound’s binding affinity to these targets, while the chiral center ensures enantioselective interactions. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .
相似化合物的比较
Similar Compounds
®-2,2-Dimethyl-1-(2,3,6-trifluorophenyl)propan-1-amine: The enantiomer of the compound, which may have different biological activities.
2,2-Dimethyl-1-(2,3,6-trifluorophenyl)propan-1-amine: The racemic mixture containing both enantiomers.
2,2-Dimethyl-1-(2,3,6-difluorophenyl)propan-1-amine: A similar compound with one less fluorine atom on the phenyl ring.
Uniqueness
(S)-2,2-Dimethyl-1-(2,3,6-trifluorophenyl)propan-1-amine is unique due to its specific chiral configuration and trifluorophenyl group, which confer distinct chemical and biological properties. Its enantioselectivity makes it particularly valuable in the development of chiral drugs and other applications requiring high specificity .
属性
分子式 |
C11H14F3N |
|---|---|
分子量 |
217.23 g/mol |
IUPAC 名称 |
(1S)-2,2-dimethyl-1-(2,3,6-trifluorophenyl)propan-1-amine |
InChI |
InChI=1S/C11H14F3N/c1-11(2,3)10(15)8-6(12)4-5-7(13)9(8)14/h4-5,10H,15H2,1-3H3/t10-/m1/s1 |
InChI 键 |
ZFIPHQXNIOSJDP-SNVBAGLBSA-N |
手性 SMILES |
CC(C)(C)[C@@H](C1=C(C=CC(=C1F)F)F)N |
规范 SMILES |
CC(C)(C)C(C1=C(C=CC(=C1F)F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


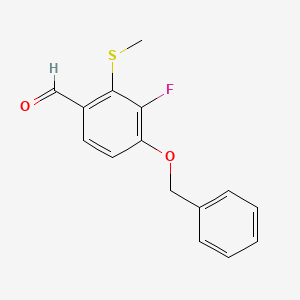

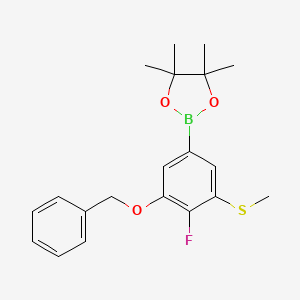

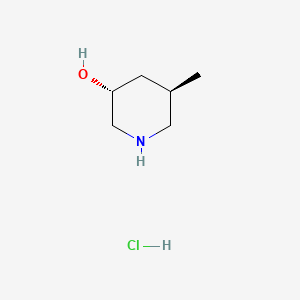
![(E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/structure/B14030376.png)

![2-Thia-3-azaspiro[4.5]decane 2,2-dioxide](/img/structure/B14030389.png)
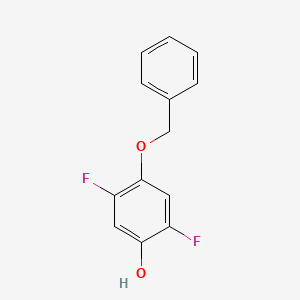
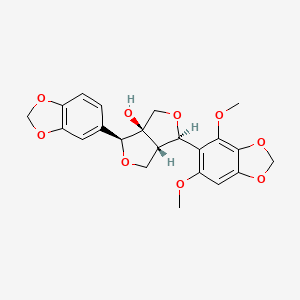
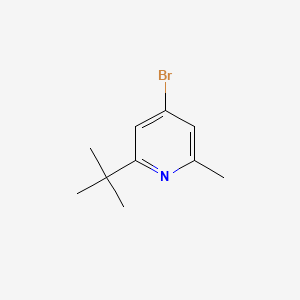
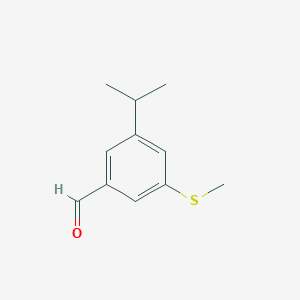
![[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]acetic acid](/img/structure/B14030413.png)

